N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-5-methylisoxazole-3-carboxamide
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Overview
Description
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-5-methylisoxazole-3-carboxamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a cyclopentyl ring, an isoxazole ring, and a hydroxyethoxy group, making it a versatile molecule for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-5-methylisoxazole-3-carboxamide typically involves multiple steps:
Formation of the Cyclopentyl Intermediate: The initial step involves the preparation of a cyclopentyl intermediate through a cyclization reaction.
Introduction of the Hydroxyethoxy Group: The hydroxyethoxy group is introduced via an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.
Formation of the Isoxazole Ring: The isoxazole ring is synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.
Coupling Reaction: The final step involves coupling the cyclopentyl intermediate with the isoxazole ring through an amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-5-methylisoxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form a carbonyl group.
Reduction: The isoxazole ring can be reduced to form an amine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyethoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted ethers or thioethers.
Scientific Research Applications
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-5-methylisoxazole-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the development of new materials and polymers.
Mechanism of Action
The mechanism of action of N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-5-methylisoxazole-3-carboxamide involves its interaction with specific molecular targets. The hydroxyethoxy group may facilitate binding to enzymes or receptors, while the isoxazole ring can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate biological pathways and exert therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-phenoxyacetamide
- N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-methoxy-5-methylbenzenesulfonamide
Uniqueness
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-5-methylisoxazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Properties
IUPAC Name |
N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4/c1-10-8-11(15-19-10)12(17)14-9-13(18-7-6-16)4-2-3-5-13/h8,16H,2-7,9H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUNGVUBDKRBUAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC2(CCCC2)OCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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